2-(4-Hexoxyphenyl)-5-nonylpyrimidine
Description
2-(4-Hexoxyphenyl)-5-nonylpyrimidine (CAS: 57202-56-9, molecular formula: C25H38N2O) is a pyrimidine derivative featuring a hexyloxy group at the para position of the phenyl ring and a nonyl chain at the 5-position of the pyrimidine core. This compound is structurally optimized for applications in liquid crystal displays (LCDs), where alkyl chain length and substituent polarity critically influence mesophase stability and dielectric properties . Its synthesis typically involves coupling alkoxy-substituted phenyl groups to pyrimidine rings via nucleophilic substitution or cross-coupling reactions, as exemplified in patent literature for analogous compounds .
Properties
CAS No. |
57202-56-9 |
|---|---|
Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-(4-hexoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-12-14-22-20-26-25(27-21-22)23-15-17-24(18-16-23)28-19-13-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI Key |
YQQXBCJQEGWHRW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl/Alkoxy Chains
The compound’s properties are highly sensitive to alkyl chain modifications. Key analogues include:
Key Trends :
- Chain Length and Melting Points: Longer alkyl chains (e.g., nonyl vs. octyl) increase van der Waals interactions, raising melting points. However, asymmetric chains (e.g., heptyloxy vs. hexyloxy) reduce crystallinity, favoring broader liquid crystal (LC) phases .
- LC Performance: Fluorinated derivatives (e.g., 2-(2,3-difluoro-4-heptyloxyphenyl)-5-nonylpyrimidine) exhibit higher dielectric anisotropy, critical for fast-switching LCDs, but require precise synthetic protocols .
Functional Group Modifications
- Fluorination: Introducing fluorine at the phenyl ring (e.g., 2-(2,3-difluoro-4-heptyloxyphenyl)-5-nonylpyrimidine) enhances polarity and reduces rotational viscosity in LC mixtures, improving response times in displays .
- Thione/Thiol Derivatives : Pyrimidines like 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione prioritize biological activity (e.g., antimicrobial) over material science applications, highlighting the role of sulfur in pharmacological functionality .
Hydrogen Bonding and Crystal Packing
Unlike bioactive pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine), which rely on N–H⋯N hydrogen bonds for crystal stabilization , this compound adopts weaker C–H⋯π and van der Waals interactions. This difference underscores its adaptability in fluid LC phases rather than rigid crystalline matrices .
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